2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of a fluorophenyl group attached to an ethylaminoethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-fluoroacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the fluorophenyl ring .
Scientific Research Applications
2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects. The compound may modulate various signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(3-fluorophenyl)ethan-1-ol hydrochloride: Similar in structure but with a hydrochloride group, affecting its solubility and reactivity.
2-{[1-(2-fluorophenyl)ethyl]amino}ethan-1-ol: Differing by the position of the fluorine atom on the phenyl ring, which can influence its chemical properties and biological activities
Uniqueness
2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly impact its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[1-(3-fluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-8(12-5-6-13)9-3-2-4-10(11)7-9/h2-4,7-8,12-13H,5-6H2,1H3 |
InChI Key |
TZNQFQYOIATESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCCO |
Origin of Product |
United States |
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